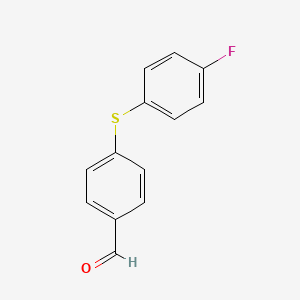
4-(4-Fluorophenylthio)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Fluorophenylthio)benzaldehyde is a useful research compound. Its molecular formula is C13H9FOS and its molecular weight is 232.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry
4-(4-Fluorophenylthio)benzaldehyde has been studied for its potential as a precursor in the synthesis of biologically active compounds. Its structure allows for modifications that can enhance pharmacological properties.
Synthesis of Thiosemicarbazone Derivatives
One notable application is in the synthesis of thiosemicarbazone derivatives, which have shown significant biological activity, including anti-cancer and anti-inflammatory properties. Research indicates that compounds derived from this compound exhibit potent inhibitory effects on enzymes such as monoamine oxidase (MAO), which is relevant for treating neurological disorders .
Table 1: Biological Activity of Thiosemicarbazone Derivatives Derived from this compound
| Compound ID | Structure | MAO-A Inhibition (%) | Notes |
|---|---|---|---|
| B24 | B24 Structure | 85% | Most active compound in the study |
| B14 | B14 Structure | 75% | Contains cyclohexyl ring |
| B26 | B26 Structure | 70% | Linked via sulfur atom |
Inhibitors of Cytosolic Phospholipase A2
Another significant application of this compound is as an intermediate in the development of inhibitors for cytosolic phospholipase A2 (cPLA2). These inhibitors are crucial in managing inflammatory diseases, including asthma and arthritis. The compound's thioether functionality enhances its ability to interact with enzyme active sites, potentially leading to more effective therapeutic agents .
Organic Synthesis
In organic synthesis, this compound serves as a valuable building block for various chemical reactions, including:
- Sulfenylation Reactions : It can be used to introduce sulfur-containing groups into organic molecules, which are important for developing new materials and pharmaceuticals.
- Cross-Coupling Reactions : The compound can participate in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, facilitating the synthesis of complex organic structures .
Case Studies and Research Insights
Several studies have documented the effectiveness of using this compound in various applications:
Case Study 1: Synthesis and Evaluation of Thiosemicarbazone Derivatives
A study synthesized a series of thiosemicarbazone derivatives from this compound and evaluated their biological activities against cancer cell lines. The results indicated that modifications at the phenyl ring significantly influenced the compounds' cytotoxicity, demonstrating the importance of structural diversity in drug design .
Case Study 2: Development of cPLA2 Inhibitors
Research focused on developing inhibitors for cPLA2 using derivatives of this compound. The study highlighted how structural variations affected inhibition potency and selectivity, providing insights into designing more effective anti-inflammatory drugs .
特性
分子式 |
C13H9FOS |
|---|---|
分子量 |
232.27 g/mol |
IUPAC名 |
4-(4-fluorophenyl)sulfanylbenzaldehyde |
InChI |
InChI=1S/C13H9FOS/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-9H |
InChIキー |
IZIYXPXYNMHISJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=O)SC2=CC=C(C=C2)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














